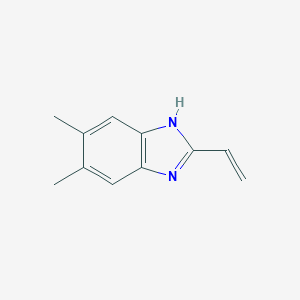

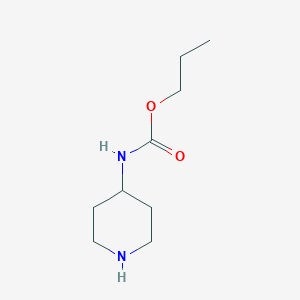

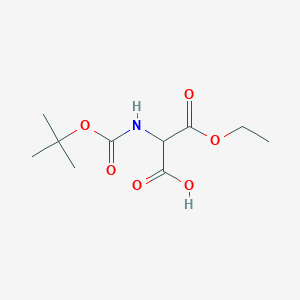

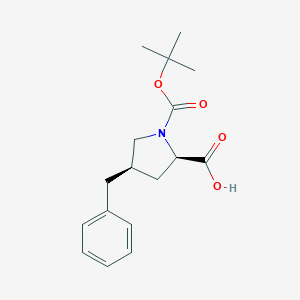

![molecular formula C12H12ClNO2 B141618 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 180160-47-8](/img/structure/B141618.png)

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a chemical compound with the molecular formula C12H15Cl2NO . It is a solid substance and is stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

5-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a molecular weight of 260.16 . It is a solid substance and is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound, due to its structural similarity to piperidine derivatives, may be explored for potential therapeutic effects. Piperidine cores are often found in molecules with analgesic and anti-inflammatory properties . Research could focus on synthesizing derivatives and testing their efficacy in pain management and inflammation reduction.

Neuroscience

Given that some piperidine derivatives have shown effects on motor coordination and balance behavior in animal models , this compound might be used in studies investigating neurological disorders that affect these functions, such as Parkinson’s disease.

Molecular Probes

Compounds with fluorescent properties, like some indolyl derivatives of piperidine, are valuable as high-affinity probes in fluorescence-based techniques . This compound could be modified to develop new probes for studying receptor binding or cellular processes.

Catalysis

Piperidine derivatives have been used as organocatalysts in chemical reactions . Research could explore the use of this compound or its derivatives as a catalyst in synthetic organic chemistry, potentially improving reaction efficiency or selectivity.

Analytical Chemistry

Due to its unique structure, this compound might serve as a standard or reference material in analytical methods such as chromatography or mass spectrometry.

Each application area presents a rich field for exploration and could lead to significant advancements depending on the outcomes of rigorous scientific research.

Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl Derivatives Piperidine Derivatives: Recent Advances Mechanism-Based Physiological Effects of Piperine Piperidine nucleus in the field of drug discovery

Safety And Hazards

Propiedades

IUPAC Name |

6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUBZWCKBKOZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=C(C=C3)Cl)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630930 |

Source

|

| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

CAS RN |

180160-47-8 |

Source

|

| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

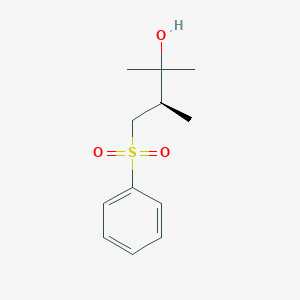

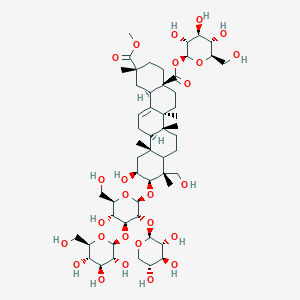

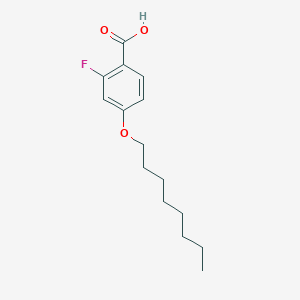

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)